Core Scaffold Privilege: Pyrazolo[3,4-d]pyrimidin-4-one as a CDK Inhibitor Motif
The pyrazolo[3,4-d]pyrimidin-4-one core is a recognized privileged scaffold for cyclin-dependent kinase (CDK) inhibition. The broad patent covering 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones, including this compound's core, demonstrates the class's validated activity against CDKs, which is a foundational differentiation from other kinase inhibitor chemotypes [1]. This provides a well-precedented biological starting point that is not a given for all heterocyclic cores.
| Evidence Dimension | Validated Biological Activity of Core Scaffold |
|---|---|
| Target Compound Data | Core scaffold present; specific data not publicly available |
| Comparator Or Baseline | Other heterocyclic core scaffolds (e.g., quinazoline, purine) with no established CDK activity |
| Quantified Difference | Not quantifiable from available public data |
| Conditions | Patent claims and literature precedent for 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones as CDK inhibitors |
Why This Matters
Choosing a scaffold with validated, patented activity against a therapeutically relevant target class de-risks early-stage hit-to-lead campaigns compared to unexplored cores.
- [1] US6531477B1 - 6-substituted pyrazolo [3,4-d] pyrimidin-4-ones useful as cyclin dependent kinase inhibitors. Google Patents. View Source
